molecular formula C15H16N2O B183877 2-amino-N-benzyl-N-methylbenzamide CAS No. 64302-56-3

2-amino-N-benzyl-N-methylbenzamide

Cat. No. B183877
CAS RN: 64302-56-3
M. Wt: 240.3 g/mol
InChI Key: CUXRYZPJXWJUNG-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-methylbenzamide is a chemical compound with the CAS Number: 64302-56-3 . Its molecular weight is 240.3 and its IUPAC name is 2-amino-N-benzyl-N-methylbenzamide .


Molecular Structure Analysis

The InChI code for 2-amino-N-benzyl-N-methylbenzamide is 1S/C15H16N2O/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11,16H2,1H3 .

Scientific Research Applications

Application 1: Visible-light-promoted generation of p-(N,N-dimethyl)benzyl equivalents

  • Summary of the Application : This research focuses on the development and applications of novel synthetic intermediates, specifically α-amino alkyl radicals. These intermediates have been proven to be promising for the construction of versatile natural products and drugs .
  • Methods of Application : The study reveals the highly selective generation of p-(N,N-dimethyl)benzyl equivalents from easily-available N,N-dimethyl arylamines via α-amino alkyl radicals. This process is facilitated by an iridium photosensitizer and does not require any other additives .
  • Results or Outcomes : The visible-light-promoted reaction of N,N-dimethyl arylamines and quinols under very mild reaction conditions led to the production of a series of trifluoromethyl-containing diarylalkanes in good to high yields . This route provides novel access to trifluoromethyl-containing arenes under environment-friendly conditions .

Application 2: N-Alkylation of Amides

  • Summary of the Application : This research focuses on the N-alkylation of amides with alcohols utilizing the borrowing hydrogen methodology .
  • Methods of Application : The study reveals that a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols . This process is facilitated by a chiral thiourea catalyst and does not require any other additives .
  • Results or Outcomes : The reaction gave products in high isolated yields for a wide range of anilines and more challenging aliphatic amines . This route provides novel access to alkylated amide products in good yields .

Application 3: N-Alkylation of Amides

  • Summary of the Application : This research focuses on the N-alkylation of amides with alcohols utilizing the borrowing hydrogen methodology .
  • Methods of Application : The study reveals that a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols . This process is facilitated by a chiral thiourea catalyst and does not require any other additives .
  • Results or Outcomes : The reaction gave products in high isolated yields for a wide range of anilines and more challenging aliphatic amines . This route provides novel access to alkylated amide products in good yields .

Safety And Hazards

The safety information available indicates that 2-amino-N-benzyl-N-methylbenzamide is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-N-benzyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRYZPJXWJUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475274
Record name 2-amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzyl-N-methylbenzamide

CAS RN

64302-56-3
Record name 2-amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Chen, B Gao, Y Shang, J Du, Q Gu… - Organic & Biomolecular …, 2017 - pubs.rsc.org
… 4b was prepared from 2-amino-N-benzyl-N-methylbenzamide (48 mg, 0.20 mmol, 1.0 equiv.) according to the general procedure B. Column chromatography purification (PE [thin space …
Number of citations: 24 pubs.rsc.org

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